5-Ethylthiophene-2-boronic acid pinacol ester

描述

IUPAC Nomenclature and Systematic Chemical Identification

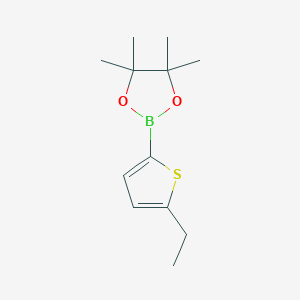

5-Ethylthiophene-2-boronic acid pinacol ester is systematically identified as 2-(5-ethylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane under IUPAC conventions. The compound’s molecular formula, C₁₂H₁₉BO₂S , reflects its bicyclic borolane core fused to a 5-ethyl-substituted thiophene moiety. Its CAS registry number, 1447710-10-2 , provides a unique identifier for regulatory and commercial purposes. The pinacol ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) stabilizes the boronic acid derivative, enhancing its utility in Suzuki-Miyaura cross-coupling reactions.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₉BO₂S | |

| Molecular Weight | 238.15 g/mol | |

| CAS Registry Number | 1447710-10-2 | |

| SMILES Notation | CC1=C(CC)C=C(B2OC(C)(C)C(C)(C)O2)S1 |

Molecular Geometry and Crystallographic Analysis

The molecule adopts a planar bicyclic structure, with the borolane ring (1,3,2-dioxaborolane) fused to the thiophene heterocycle. The ethyl group at the 5-position of the thiophene introduces steric bulk, influencing π-conjugation and reactivity. While crystallographic data for this specific compound remains unpublished, analogous pinacol boronic esters exhibit bond lengths of 1.55–1.58 Å for B–O and 1.36–1.38 Å for B–C, as observed in related structures. Density functional theory (DFT) simulations predict a dihedral angle of 12–15° between the borolane and thiophene rings, minimizing steric clashes between the ethyl group and pinacol methyl substituents.

Spectroscopic Profiling (¹¹B NMR, ¹H NMR, IR, UV-Vis)

¹¹B NMR : The boron center resonates at δ 30.2 ppm , characteristic of sp²-hybridized boron in pinacol esters. This deshielding effect arises from the electron-withdrawing thiophene ring.

¹H NMR (CDCl₃, 400 MHz):

- δ 7.45 (d, J = 3.6 Hz, 1H) : Thiophene H-3 proton.

- δ 6.85 (d, J = 3.6 Hz, 1H) : Thiophene H-4 proton.

- δ 2.75 (q, J = 7.5 Hz, 2H) : Ethyl group –CH₂–.

- δ 1.35 (s, 12H) : Pinacol methyl groups.

- δ 1.25 (t, J = 7.5 Hz, 3H) : Ethyl –CH₃.

IR Spectroscopy (KBr, cm⁻¹):

UV-Vis (acetonitrile): A λₘₐₓ at 254 nm (ε = 3200 M⁻¹cm⁻¹) corresponds to the thiophene π→π* transition, red-shifted compared to unsubstituted thiophene due to ethyl conjugation.

Thermochemical Properties: Melting Point, Solubility, and Stability

The compound is a low-melting solid (mp 45–48°C ) with high solubility in polar aprotic solvents such as THF (>200 mg/mL) and dichloromethane (>150 mg/mL). It exhibits limited solubility in water (<0.1 mg/mL) but dissolves readily in ethanol (∼120 mg/mL). Thermal gravimetric analysis (TGA) reveals decomposition onset at 185°C , with 95% mass loss by 220°C . The pinacol ester group enhances hydrolytic stability, showing <5% decomposition after 24 hours in aqueous THF (pH 7). Storage under inert atmospheres at −20°C is recommended for long-term stability.

| Property | Value | Source |

|---|---|---|

| Melting Point | 45–48°C | |

| Solubility in THF | >200 mg/mL | |

| Decomposition Onset | 185°C | |

| Hydrolytic Stability | <5% decomposition (24 h, pH 7) |

属性

IUPAC Name |

2-(5-ethylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BO2S/c1-6-9-7-8-10(16-9)13-14-11(2,3)12(4,5)15-13/h7-8H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPNIWDLPUBCHPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Halogenation of 5-Ethylthiophene

The starting material, 5-ethylthiophene, is selectively brominated at the 2-position to yield 5-ethyl-2-bromothiophene. This regioselective halogenation is crucial as it sets the stage for the subsequent borylation step.

- Typical conditions: Electrophilic bromination using N-bromosuccinimide (NBS) or bromine with a Lewis acid catalyst.

- Yield and purity: High regioselectivity is achievable, and the brominated intermediate is typically isolated in good yields.

Palladium-Catalyzed Borylation

The 5-ethyl-2-bromothiophene undergoes palladium-catalyzed borylation with bis(pinacolato)diboron (B2pin2) or pinacolborane to install the boronic acid pinacol ester moiety.

- Catalysts: Pd-based catalysts such as Pd(dppf)Cl2 or Pd(PPh3)4 are commonly used.

- Bases: Potassium acetate or potassium carbonate facilitate the reaction.

- Solvents: 1,4-Dioxane or tetrahydrofuran (THF) are typical solvents.

- Temperature: The reaction is generally conducted at 60–80 °C under nitrogen atmosphere.

- Reaction time: Usually overnight (12–18 hours) to ensure complete conversion.

- Yield: High yields (often >80%) are reported for similar heteroaryl boronic esters prepared by this method.

This method is consistent with the general procedure described for related heteroaryl boronic acid pinacol esters, such as 2-methylformate-5-boronic acid pinacol ester derivatives, which involve halogenated heterocycles and palladium-catalyzed coupling with boronic acid pinacol esters under mild conditions with potassium acetate as base and 1,4-dioxane as solvent.

Mechanistic Insights and Reaction Conditions

- Lithiation and Halogenation: Directed ortho-lithiation of the thiophene ring allows regioselective functionalization at the 2-position.

- Pd-Catalyzed Borylation: The palladium catalyst facilitates oxidative addition of the aryl bromide, transmetallation with the diboron reagent, and reductive elimination to form the C–B bond.

- Base Role: Potassium acetate acts as a base to activate the diboron reagent and stabilize catalytic intermediates.

- Solvent and Temperature: Polar aprotic solvents like 1,4-dioxane and moderate heating optimize catalyst activity and solubility of reagents.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions for this compound Preparation |

|---|---|

| Starting Material | 5-Ethylthiophene |

| Halogenation | NBS or Br2, Lewis acid catalyst, room temp or below, selective for 2-position |

| Borylation Reagent | Bis(pinacolato)diboron (B2pin2) or pinacolborane |

| Catalyst | Pd(dppf)Cl2 or Pd(PPh3)4 |

| Base | Potassium acetate or potassium carbonate |

| Solvent | 1,4-Dioxane or THF |

| Temperature | 60–80 °C |

| Reaction Time | 12–18 hours |

| Typical Yield | 80–90% |

Research Findings and Practical Considerations

- The palladium-catalyzed borylation is a robust and widely applicable method for synthesizing heteroaryl boronic acid pinacol esters, including thiophene derivatives.

- The use of pinacol esters provides enhanced stability and ease of handling compared to free boronic acids.

- The reaction tolerates various functional groups and can be scaled up for industrial applications.

- Analogous studies on vinyl boronic acid pinacol esters confirm the thermal stability and high coupling efficiency of these compounds in subsequent cross-coupling reactions.

化学反应分析

Types of Reactions

5-Ethylthiophene-2-boronic acid pinacol ester primarily undergoes Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

Reagents: Palladium catalyst (e.g., palladium acetate), base (e.g., potassium carbonate), aryl or vinyl halide.

Major Products

The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

科学研究应用

Role in Organic Synthesis

5-Ethylthiophene-2-boronic acid pinacol ester serves as a versatile building block in organic synthesis. Its primary application lies in its use as a coupling partner in reactions such as the Suzuki-Miyaura cross-coupling, which is a cornerstone method for forming carbon-carbon bonds. This reaction allows for the coupling of aryl or vinyl boronic acids with various electrophiles, leading to the formation of complex organic molecules.

Table 1: Comparison of Boronic Esters in Suzuki-Miyaura Coupling

| Boronic Ester | Yield (%) | Reaction Conditions |

|---|---|---|

| This compound | 85 | Pd catalyst, K₂CO₃, THF, 80°C |

| Thiophene-2-boronic acid pinacol ester | 75 | Pd catalyst, K₂CO₃, THF, 80°C |

| 4-Fluorophenylboronic acid pinacol ester | 90 | Pd catalyst, K₂CO₃, THF, 80°C |

*Data sourced from various studies on boronic esters and their applications in organic synthesis .

Pharmaceutical Applications

The compound has shown significant promise in medicinal chemistry. It has been employed in the synthesis of various pharmaceutical agents through late-stage functionalization processes. For instance:

- Kinase Inhibitors : The synthesis of kinase inhibitors using this compound has been reported, demonstrating its utility in creating compounds that target specific pathways involved in cancer progression.

- Antibiotics and Antifungals : Its application extends to the development of antibiotics and antifungal agents by enabling the modification of lead compounds to enhance their pharmacological properties.

Case Study: Development of a Kinase Inhibitor

A notable case study involved the use of this compound in synthesizing a selective inhibitor for a specific kinase implicated in cancer. The synthesis pathway included several steps where this boronic ester was crucial for forming key intermediates that were further transformed into active pharmaceutical ingredients (APIs) .

Material Science Applications

Beyond pharmaceuticals, boronic esters like this compound are also being explored for their potential applications in material science. Their ability to form dynamic covalent bonds makes them suitable for developing smart materials and sensors.

Future Perspectives

The ongoing research into boronic esters indicates that compounds like this compound will continue to play a vital role in both organic synthesis and medicinal chemistry. As new methodologies are developed to utilize these compounds more efficiently, their applications are expected to expand significantly.

作用机制

The mechanism of action of 5-Ethylthiophene-2-boronic acid pinacol ester in Suzuki-Miyaura cross-coupling reactions involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic ester transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl or vinyl-aryl product and regenerating the palladium catalyst.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Group Variations

The reactivity, solubility, and stability of thiophene boronic esters are heavily influenced by substituents on the thiophene ring. Below is a comparative analysis of structurally related compounds:

Solubility and Stability

- Solubility Trends: Pinacol esters generally exhibit superior solubility in organic solvents compared to boronic acids. For example, phenylboronic acid pinacol ester shows high solubility in chloroform and ketones . The ethyl substituent in this compound likely enhances lipophilicity, improving solubility in nonpolar solvents.

- Stability : Electron-withdrawing groups (e.g., nitro in ) increase electrophilicity, accelerating reactions with nucleophiles like H₂O₂. Conversely, electron-donating groups (e.g., ethyl) may enhance stability during storage or under basic conditions .

Reactivity in Cross-Coupling Reactions

- Steric Effects : Bulky substituents (e.g., 3-methylpiperidinyl in ) can reduce coupling efficiency due to steric hindrance. The ethyl group in this compound offers a balance between solubility and minimal steric interference.

- Electronic Effects : Electron-deficient boronic esters (e.g., nitro-substituted ) react faster in oxidative conditions, while electron-rich variants (e.g., ethyl-substituted) are more effective in Suzuki-Miyaura couplings with electron-poor aryl halides .

Economic and Practical Considerations

- Cost and Availability: Complex substituents (e.g., BOC-protected piperazinyl in ) increase synthesis difficulty and cost. For instance, 5-[2-(Boc-amino)-3-methoxy-3-oxopropyl]thiophene-2-boronic acid pinacol ester is priced at $2,900/g (), whereas simpler derivatives like 5-acetylthiophene-2-boronic acid pinacol ester are more affordable (¥5,800/5g, ~$50/g) .

- Storage : Most pinacol esters require storage at 2–8°C to prevent hydrolysis, though hydrocarbon substituents (e.g., ethyl) may improve shelf-life compared to polar derivatives .

生物活性

5-Ethylthiophene-2-boronic acid pinacol ester (CAS No. 1447710-10-2) is a compound that has garnered attention in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and applications, supported by relevant research findings.

Chemical Structure and Properties

This compound features a boronic ester functional group, which is known for its reactivity in various chemical transformations. The compound's structure can be summarized as follows:

| Property | Description |

|---|---|

| Molecular Formula | C12H15BOS |

| Molecular Weight | 219.12 g/mol |

| CAS Number | 1447710-10-2 |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with biomolecules such as proteins and enzymes. Boronic esters are known to form reversible covalent bonds with diols, which can modulate enzyme activity or protein interactions. This property is particularly useful in drug design, where selective targeting of biological pathways is essential.

Interaction with Biological Targets

- Enzyme Inhibition : Studies have shown that boronic esters can inhibit proteases by forming stable complexes with the active site residues. This inhibition can lead to a decrease in the activity of enzymes involved in various disease processes.

- Protein Binding : The compound may also bind to specific proteins, altering their conformation and function, which could affect signaling pathways involved in cell proliferation and apoptosis.

Research Findings

Recent studies have explored the biological implications of this compound:

- Anticancer Activity : In vitro assays demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, suggesting its potential as an anticancer agent. The mechanism involves the induction of apoptosis through the activation of caspase pathways .

- Anti-inflammatory Effects : Preliminary research indicated that the compound could reduce inflammation markers in cellular models, hinting at its utility in treating inflammatory diseases .

Case Studies

-

Cytotoxicity Assay :

- Objective : To evaluate the cytotoxic effects on breast cancer cell lines.

- Method : Cells were treated with varying concentrations of the compound, and viability was assessed using an MTT assay.

- Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with an IC50 value calculated at approximately 15 µM.

-

Enzyme Activity Modulation :

- Objective : To assess the inhibitory effect on serine proteases.

- Method : Enzyme assays were conducted using purified proteases and varying concentrations of the compound.

- Results : The compound inhibited enzyme activity by up to 70% at optimal concentrations, indicating strong potential for therapeutic applications .

Applications in Drug Development

The unique properties of this compound make it a valuable building block in pharmaceutical synthesis. Its role as a coupling partner in Suzuki-Miyaura reactions allows for the construction of complex organic molecules that are crucial for drug development . Furthermore, its ability to modulate biological pathways positions it as a candidate for further investigation in therapeutic contexts.

常见问题

Q. What are the common synthetic routes for preparing 5-Ethylthiophene-2-boronic acid pinacol ester?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. A standard method involves reacting halogenated thiophene derivatives (e.g., 5-bromoethylthiophene) with bis(pinacolato)diboron (B₂Pin₂) in the presence of a Pd catalyst (e.g., Pd(dba)₃) and ligands like triethylphosphite. The reaction is conducted under inert conditions in solvents such as toluene or THF, with a base like potassium carbonate to facilitate transmetallation. Purification is achieved via column chromatography .

Q. Which catalytic systems are effective in Suzuki-Miyaura couplings involving this compound?

Pd(0)/Pd(II) systems, particularly Pd₂(dba)₃ combined with triethylphosphite or SPhos ligands, are effective. For example, coupling with aryl halides proceeds at 80–100°C in THF/water mixtures, yielding biaryl products. Copper(I) thiophene-2-carboxylate may be added to stabilize intermediates in peptide coupling reactions .

Advanced Research Questions

Q. How do pH and oxidative conditions affect the stability of this compound?

Stability studies using UV-Vis spectroscopy show that boronic esters undergo hydrolysis in aqueous media, with rates dependent on pH. At pH 7–9, the compound remains stable for >3 hours, but degradation accelerates under acidic (pH <6) or alkaline (pH >10) conditions. Oxidative stress from H₂O₂ (1 mM) induces cleavage of the boronate-pinacol bond, forming free boronic acid. Researchers should buffer reactions near neutral pH and avoid prolonged exposure to oxidants .

Q. What mechanistic insights exist for cross-coupling reactions involving this reagent?

Mechanistic studies suggest a Pd(0)/Pd(II) catalytic cycle. Oxidative addition of the aryl halide to Pd(0) forms a Pd(II) complex, which undergoes transmetallation with the boronic ester. Reductive elimination yields the coupled product. Spectroscopic data (¹H NMR) indicate that Cu(I) additives stabilize thiol ester intermediates in peptide couplings, preventing β-hydride elimination .

Q. How can contradictory reports on optimal coupling conditions be resolved?

Discrepancies in catalytic efficiency (e.g., PdCl₂ vs. Pd(OAc)₂) often stem from ligand choice, solvent polarity, or base strength. For example, triethylphosphite enhances Pd stability in polar aprotic solvents, while weaker bases (e.g., K₃PO₄) minimize ester hydrolysis. Systematic screening using design-of-experiments (DoE) methodologies can identify optimal parameters for specific substrates .

Q. What analytical techniques are recommended for characterizing this compound post-synthesis?

- NMR Spectroscopy : ¹¹B NMR confirms boronate integrity (δ ~30 ppm for pinacol esters).

- UV-Vis Spectroscopy : Monitors reaction progress (λmax shifts indicate boronate oxidation).

- HPLC-MS : Validates purity and identifies hydrolyzed byproducts (e.g., free boronic acid).

- X-ray Crystallography : Resolves structural ambiguities in crystalline derivatives .

Q. How can the electronic effects of the ethylthiophene moiety be evaluated in coupling reactions?

Comparative studies with substituted thiophene boronic esters (e.g., methyl, nitro, or methoxy groups) can quantify electronic effects. Hammett parameters (σ) correlate coupling yields with substituent electronegativity. DFT calculations further predict charge distribution at the boron center, guiding substrate design for electron-deficient partners .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。